molecular formula C21H23NO2 B13436897 Dapoxetine N-Oxide

Dapoxetine N-Oxide

Cat. No.: B13436897
M. Wt: 321.4 g/mol
InChI Key: LVJBASLGSATTOZ-FQEVSTJZSA-N
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Description

Dapoxetine N-Oxide is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation. This compound is formed during the metabolic process of dapoxetine in the liver and kidneys. Although it is a weak SSRI and contributes no significant clinical effect, it is an important compound for understanding the pharmacokinetics and metabolism of dapoxetine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method includes treating dapoxetine with hydrogen peroxide and a base, resulting in the formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for analyzing and detecting the purity of the raw materials .

Chemical Reactions Analysis

Types of Reactions

Dapoxetine N-Oxide primarily undergoes oxidation reactions. The Cope Elimination is a notable reaction where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peroxyacids (e.g., m-CPBA)

    Bases: Hydroxide bases

    Conditions: Elevated temperatures (e.g., 160°C) for the Cope Elimination

Major Products

The major product formed from the oxidation of dapoxetine is this compound itself. In the Cope Elimination, the reaction yields an alkene and a substituted hydroxylamine .

Mechanism of Action

Dapoxetine N-Oxide is a weak SSRI and does not contribute significantly to the clinical effects of dapoxetine. Its formation is part of the metabolic pathway of dapoxetine, involving enzymes such as CYP2D6, CYP3A4, and flavin monooxygenase 1. These enzymes facilitate the oxidation of dapoxetine to form this compound, which is then excreted by the kidneys .

Comparison with Similar Compounds

Similar Compounds

    Desmethyldapoxetine: Another metabolite of dapoxetine, formed by the removal of a methyl group.

    Didesmethyldapoxetine: Formed by the removal of two methyl groups from dapoxetine.

Uniqueness

Dapoxetine N-Oxide is unique in its formation through the oxidation process and its role as a weak SSRI. Unlike desmethyldapoxetine and didesmethyldapoxetine, which are formed through demethylation, this compound is formed through oxidation, highlighting its distinct metabolic pathway .

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide

InChI

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1

InChI Key

LVJBASLGSATTOZ-FQEVSTJZSA-N

Isomeric SMILES

C[N+](C)([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-]

Canonical SMILES

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-]

Origin of Product

United States

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